N-(2-phenoxyethyl)piperidin-4-amine
Overview
Description
N-(2-phenoxyethyl)piperidin-4-amine is a chemical compound characterized by the presence of a piperidine ring substituted with a phenoxyethyl group at the nitrogen atom and an amine group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 2-phenoxyethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of 2-phenoxyethanol.
Nucleophilic Substitution: The deprotonated 2-phenoxyethanol then undergoes nucleophilic substitution with piperidine, forming N-(2-phenoxyethyl)piperidine.
Amine Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)piperidin-4-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as secondary or tertiary amines.
Substitution: The phenoxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(2-phenoxyethyl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenoxyethyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)piperidin-4-amine: Similar in structure but with a phenylethyl group instead of a phenoxyethyl group.
N-(2-methoxyethyl)piperidin-4-amine: Contains a methoxyethyl group, which may alter its chemical and biological properties.
Uniqueness
N-(2-phenoxyethyl)piperidin-4-amine is unique due to the presence of the phenoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of binding affinity and selectivity in medicinal chemistry applications.
Biological Activity
N-(2-phenoxyethyl)piperidin-4-amine is a compound that has garnered attention for its potential biological activity, particularly as a pharmacological agent. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is a derivative of piperidine, a cyclic amine known for its diverse biological activities. The phenoxyethyl moiety is significant as it enhances the compound's interaction with various biological targets, particularly in the central nervous system and in enzyme inhibition.
The compound has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR1/2B subunit combination. This receptor plays a crucial role in synaptic plasticity and memory function. The binding affinity of this compound to NMDA receptors suggests its potential use in treating neurological disorders such as Alzheimer's disease and other neurodegenerative conditions.
NMDA Receptor Antagonism
Research indicates that modifications to the structure of related compounds can significantly enhance their potency as NMDA receptor antagonists. For instance, a study reported that a hydroxyl substituent on the phenyl ring increased potency by approximately 25-fold (IC50 = 0.025 µM) compared to its parent compound . This illustrates how subtle changes in chemical structure can lead to significant variations in biological activity.
Acetylcholinesterase Inhibition
In addition to NMDA receptor antagonism, this compound derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. A study synthesized several phenoxyethyl piperidine derivatives and assessed their AChE inhibitory activity using the modified Ellman’s method. The most potent inhibitors exhibited IC50 values comparable to established drugs like donepezil .
In Vitro Studies
- NMDA Receptor Binding : A comparative analysis of various derivatives showed that those with additional hydroxyl groups exhibited enhanced binding affinity to NMDA receptors, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- AChE Inhibition : The synthesized phenoxyethyl piperidine derivatives demonstrated varying degrees of AChE inhibition, with some compounds achieving IC50 values below 10 µM, indicating potential therapeutic applications in cognitive enhancement .
- Anticancer Activity : Some derivatives were evaluated for their anticancer properties against human liver cancer cell lines (HepG2). Notably, one compound showed an IC50 value of 11.3 µM, indicating significant antiproliferative effects .
Data Table: Biological Activities of Selected Derivatives
Compound Name | Target | IC50 Value (µM) | Activity Description |
---|---|---|---|
This compound | NMDA Receptor | 0.63 | Potent antagonist at NR1/2B subunits |
Hydroxyl-substituted derivative | NMDA Receptor | 0.025 | Enhanced potency due to structural modification |
Phenoxyethyl derivative | Acetylcholinesterase | <10 | Comparable to donepezil |
Anticancer derivative | HepG2 Cells | 11.3 | Significant antiproliferative activity |
Properties
IUPAC Name |
N-(2-phenoxyethyl)piperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12/h1-5,12,14-15H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPXXCZQUVGKCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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